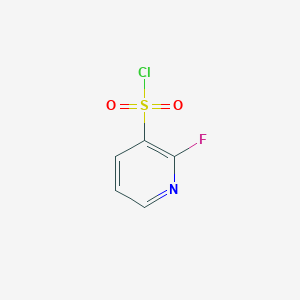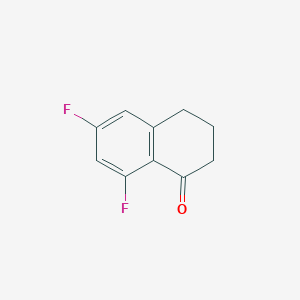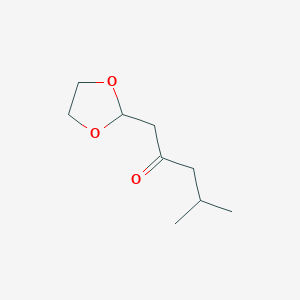
1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one
Übersicht
Beschreibung
1,3-Dioxolanes are cyclic acetal compounds that are widely used in organic synthesis, particularly as protecting groups for aldehydes and ketones . They are also important intermediates in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
1,3-Dioxolanes can be synthesized from salicylaldehyde and commercially available diols using a catalytic amount of Mont K10 . Another method involves the reaction of 2-(1,3-dioxolan-2-yl)phenylallenes with various substituents .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolanes can be analyzed using techniques such as 1H-NMR and 13C-NMR . For example, a compound with a similar structure, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has a molecular formula of C18H20O3 and a monoisotopic mass of 284.141235 Da .
Chemical Reactions Analysis
1,3-Dioxolanes can undergo various chemical reactions. For instance, heating solutions of 2-(1,3-dioxolan-2-yl)phenylallenes at reflux in toluene can cause their conversion into 1-(2-hydroxy)ethoxynaphthalenes through cascade processes initiated by a hydride-like [1,5]-H shift .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolanes can vary depending on their specific structure. For instance, 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline has a molecular weight of 221.3 g/mol .
Wissenschaftliche Forschungsanwendungen
Ratiometric Fluorescent Probe Synthesis
This compound is used in the preparation of a ratiometric fluorescent probe that allows for the specific detection of cysteine over other amino acids like homocysteine and glutathione. This application is crucial in biochemical research where precise measurements of cysteine levels are needed .
Microwave-Assisted Synthesis
It serves as a reactant in the microwave-assisted synthesis of KN-93, which is an inhibitor of calmodulin kinase II. This is significant in pharmacological research, particularly in the study of calcium/calmodulin-dependent processes .
Spirobenzofuran Piperidines Synthesis
The compound is involved in the synthesis of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications and are important in medicinal chemistry research .
Antitumor Agents Synthesis
It plays a role in the synthesis and development of antitumor agents, contributing to cancer research and the search for new cancer treatments .
Indole Derivatives Synthesis
This chemical is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in drug development and organic chemistry research .
Wittig Olefination Reagent
It finds application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is widely used in organic synthesis to form alkenes from aldehydes or ketones and phosphonium ylides .
Stereoselective Formation of Substituted 1,3-Dioxolanes
The compound achieves stereoselective formation of substituted 1,3-dioxolanes through an assembly of three components: alkene, carboxylic acid, and silyl enol ether, involving a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation with hypervalent iodine .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-dioxolan-2-yl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)5-8(10)6-9-11-3-4-12-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENBMMLKUXHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)
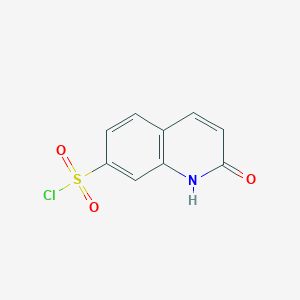

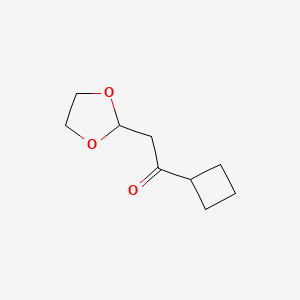

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)
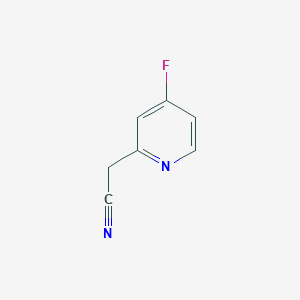
![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)
